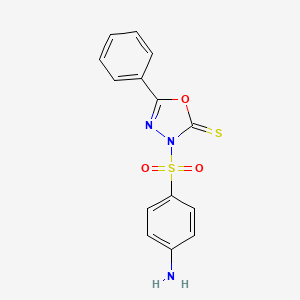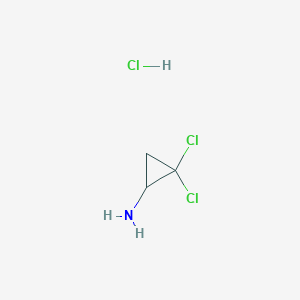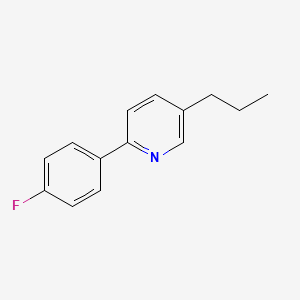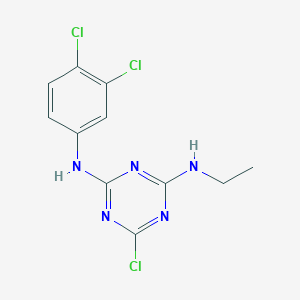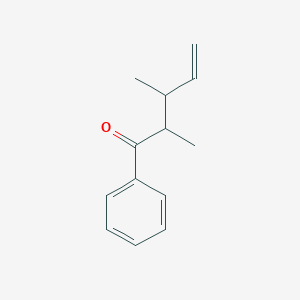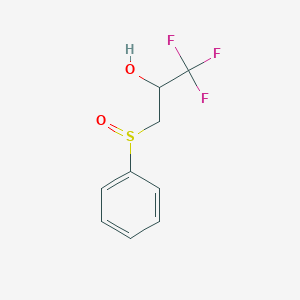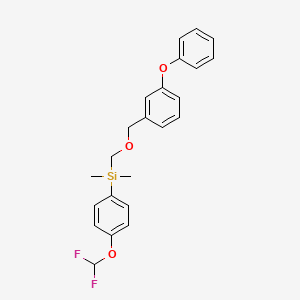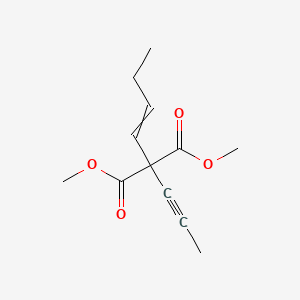
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Vorbereitungsmethoden
The synthesis of Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl malonate with propargyl bromide under basic conditions to introduce the prop-1-yn-1-yl group. This is followed by the addition of but-1-en-1-yl group through a palladium-catalyzed coupling reaction. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate or ozone.
Reduction: The alkyne and alkene groups can be selectively reduced to alkanes using hydrogenation with palladium or platinum catalysts.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters. Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism by which Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Vergleich Mit ähnlichen Verbindungen
Dimethyl (but-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can be compared to other compounds with similar structures, such as:
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in having a propargyl group but lacks the but-1-en-1-yl group.
Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate: A closely related compound with slight structural differences.
Propargyl-containing compounds: These compounds share the propargyl group and are known for their wide application in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its combination of alkyne and alkene groups, which provides distinct reactivity and potential for diverse applications
Eigenschaften
CAS-Nummer |
113704-38-4 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
dimethyl 2-but-1-enyl-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h7,9H,5H2,1-4H3 |
InChI-Schlüssel |
JMAZGPSOMKUKDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC(C#CC)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


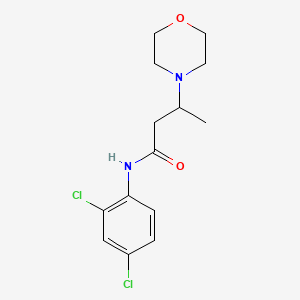
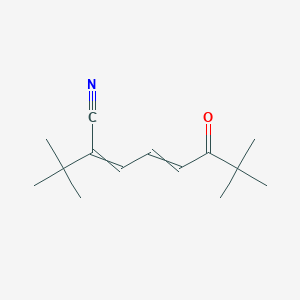
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
